molecular formula C11H10S B3023417 1-Naphthalenemethanethiol CAS No. 5254-86-4

1-Naphthalenemethanethiol

Cat. No. B3023417
CAS RN: 5254-86-4
M. Wt: 174.26 g/mol
InChI Key: XMFGKICZZHDQGH-UHFFFAOYSA-N
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Description

1-Naphthalenemethanethiol, also known as 1-(Mercaptomethyl)naphthalene, is a chemical compound that can be useful in the synthesis of peptides as inhibitors of human sirtuin 5 .


Synthesis Analysis

The synthesis of 1-Naphthalenemethanethiol can be achieved from Thiourea, N-(1-naphthalenylmethyl)-, hydrochloride (1:1) . Further studies have also shown that 1-naphthols, especially how the type and position of a substituent influence the reactivity and properties, using different electron-directing groups .


Molecular Structure Analysis

The molecular structure of 1-Naphthalenemethanethiol involves distinguishing ionization from sulfur P-type lone pair orbitals and carbon n-molecular orbitals by He I/He II photoelectron spectroscopy .


Chemical Reactions Analysis

1-Naphthalenemethanol, a related compound, has been studied for its reactivity. It was found to be an intermediate photolysis product of 1-napthaleneacetic acid . It was also used to investigate UV photooxidation of 1-methylnaphthalene in the presence of dry or humid air .

Scientific Research Applications

Biological Activities

Naphthalene derivatives, including naphthalen-1-ylmethanethiol, have displayed a wide range of biological activities. These include antimicrobial, antioxidant, cytotoxic, anti-inflammatory, anti-protozoal, and anti-platelet aggregation activities . They play a vital role in controlling microbial infections .

Synthesis of Novel Derivatives

Naphthalen-1-ylmethanethiol has been used in the synthesis of some novel (naphthalen-1-yl-selenyl)acetic acid derivatives . These derivatives were synthesized using two different methods, one involving naphthylselenols and the other involving naphthylselenocyanates .

Fungicide Development

Naphthalen-1-ylmethanethiol is a key component in the development of novel fungicides. For instance, the compound N - (naphthalen-1-yl) phenazine-1-carboxamide (NNPCN), which inhibits Rhizoctonia solani, a plant pathogenic fungus, contains a naphthalene moiety .

Biosynthesis

Naphthalen-1-ylmethanethiol is involved in the biosynthesis of naphthalene derivatives. These derivatives have been isolated from various sources such as plants, liverworts, fungi, and insects .

Structural Elucidation

Naphthalen-1-ylmethanethiol and its derivatives have been the subject of structural elucidation studies. These studies have used spectroscopic methods to investigate the structures of the products .

Medicinal Chemistry Research

Naphthalen-1-ylmethanethiol and its derivatives are of great interest as potent lead compounds for medicinal chemistry researches . They have interesting structures and a variety of biological properties, making them valuable for the development of new drugs .

properties

IUPAC Name

naphthalen-1-ylmethanethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10S/c12-8-10-6-3-5-9-4-1-2-7-11(9)10/h1-7,12H,8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMFGKICZZHDQGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2CS
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00148113
Record name 1-Naphthalenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthalenemethanethiol

CAS RN

1076-67-1, 5254-86-4
Record name 1-Naphthalenemethanethiol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001076671
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Naphthalenemethanethiol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33934
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Naphthalenemethanethiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00148113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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